molecular formula C11H12O5 B599342 3,5,7-Trimethoxy-1(3H)-isobenzofuranone CAS No. 10513-51-6

3,5,7-Trimethoxy-1(3H)-isobenzofuranone

Cat. No.: B599342
CAS No.: 10513-51-6
M. Wt: 224.212
InChI Key: CZNYBUZEEYZAKA-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxy-1(3H)-isobenzofuranone is a synthetic organic compound belonging to the class of chemicals known as phthalides or isobenzofuran-1(3H)-ones. These compounds are characterized by a bicyclic structure comprising a benzene ring fused to a γ-lactone ring . This core structure is of significant interest in medicinal and phytochemical research due to the broad spectrum of biological activities demonstrated by its analogs. Researchers value this compound for its potential applications in probing new therapeutic avenues. Naturally occurring and synthetic phthalides have been extensively studied for their pharmacological properties, which include hemorheological improvement, vascular function modulation, and central nervous system protection . Specific phthalide derivatives are key bioactive constituents in traditional medicines and are under investigation for potential treatments of cardio-cerebrovascular disorders and neurological complications such as Alzheimer's disease . Furthermore, structurally similar compounds have shown antioxidant, antifungal, anti-inflammatory, and antibacterial activities in scientific studies, making the phthalide scaffold a promising candidate for development in these areas . The trimethoxy substitution pattern on the benzene ring is a key structural feature that influences the compound's electronic properties, solubility, and interaction with biological targets, which can be crucial for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

10513-51-6

Molecular Formula

C11H12O5

Molecular Weight

224.212

IUPAC Name

3,5,7-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3

InChI Key

CZNYBUZEEYZAKA-UHFFFAOYSA-N

SMILES

COC1C2=CC(=CC(=C2C(=O)O1)OC)OC

Synonyms

Phthalide, 3,5,7-trimethoxy-

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Considerations

Natural Occurrence and Distribution in Biological Systems

Isobenzofuranones, also known as phthalides, have been isolated from a diverse array of biological sources, including higher plants and fungi. nih.govresearchgate.net These compounds are secondary metabolites, often produced in response to environmental stimuli or as part of the organism's defense mechanisms.

Isolation from Fungal Sources

Fungi are prolific producers of bioactive secondary metabolites, including various isobenzofuranone derivatives. nih.gov For instance, research on the fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, led to the discovery of a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, alongside other known related compounds. nih.gov Similarly, marine-derived fungi like Penicillium sp. and deep-sea derived fungi such as Leptosphaeria sp. have been shown to produce novel isobenzofuranones and isochromenones. nih.govmdpi.com These findings highlight the potential of fungi as a source for structurally diverse isobenzofuranones, although the specific 3,5,7-trimethoxy variant has not been reported.

Isolation from Plant Species (e.g., Murraya koenigii, Gladiolus psittascinus, Corydalis adiantifolia)

Several plant species have been identified as sources of isobenzofuranone compounds.

Murraya koenigii: Phytochemical investigations of the stem bark of Murraya koenigii have resulted in the isolation of a benzoisofuranone derivative identified as 3ξ-(1ξ-hydroxyethyl)-7-hydroxy-1-isobenzofuranone, along with numerous carbazole alkaloids. colab.wsnih.govbohrium.com

Gladiolus psittascinus: While this species is known to produce various anthraquinones, studies have also reported the isolation of 5-hydroxy-7-methoxy-1(3H)-isobenzofuranone from the genus Gladiolus. researchgate.net

Corydalis adiantifolia: The whole plant material of Corydalis adiantifolia has been investigated for its phytochemical constituents, leading to the isolation of alkaloids and other compounds. jcsp.org.pkjcsp.org.pkresearchgate.net However, reports detailing the isolation of isobenzofuranones, specifically 3,5,7-Trimethoxy-1(3H)-isobenzofuranone, from this plant are absent in the literature.

The table below summarizes the isolation of related isobenzofuranone derivatives from the specified natural sources.

Compound NameNatural SourcePlant/Fungal Part
4,6-dihydroxy-5-methoxy-7-methylphthalideCephalosporium sp. AL031Fungal Fermentation
3ξ-(1ξ-hydroxyethyl)-7-hydroxy-1-isobenzofuranoneMurraya koenigiiStem Bark
5-hydroxy-7-methoxy-1(3H)-isobenzofuranoneGladiolus speciesNot specified

Methodologies for Extraction and Purification from Natural Matrices

The isolation of isobenzofuranones from their natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques.

Solvent Extraction Techniques (e.g., EtOAc extraction)

The initial step in isolating compounds from a biological matrix is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds. For isobenzofuranone derivatives, which are often moderately polar, ethyl acetate (EtOAc) is a commonly used solvent. For example, the extraction of metabolites from the fungus Cephalosporium sp. AL031 was achieved using an EtOAc extract of the fermentation broth. nih.gov This process separates the desired compounds from the bulk of the cellular material and aqueous components.

Chromatographic Separation Methods (e.g., Silica gel column chromatography, preparative layer or column chromatography)

Following extraction, the crude extract, which is a complex mixture of compounds, must be purified. This is accomplished through various chromatographic methods.

Silica Gel Column Chromatography: This is a standard and widely used technique for separating compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. This method was instrumental in the purification of isobenzofuranones from Cephalosporium sp. AL031, where repeated column chromatography was employed. nih.gov

Preparative Layer or Column Chromatography: For final purification or separation of compounds with very similar properties, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) is often used. nih.gov These techniques offer higher resolution and are critical for obtaining pure compounds for structure elucidation and biological testing. In the study of Penicillium sp., various chromatographic methods were used to yield pure isobenzofuranone compounds. nih.gov

TechniquePurposeExample Application
Ethyl Acetate (EtOAc) ExtractionInitial extraction of moderately polar metabolites from a fermentation broth.Isolation of metabolites from Cephalosporium sp. AL031. nih.gov
Silica Gel Column ChromatographySeparation of compounds in the crude extract based on polarity.Purification of isobenzofuranone derivatives from fungal extracts. nih.gov
Sephadex LH-20 Column ChromatographySize exclusion chromatography to separate compounds by molecular size.Used in the repeated column chromatography of Cephalosporium sp. AL031 extract. nih.gov
Preparative Chromatography (TLC/HPLC)Final purification of isolated compounds.Isolation of bioactive isobenzofuranones from Penicillium sp. nih.gov

Biosynthetic Pathways and Precursors (Hypothesized or Elucidated)

The biosynthesis of isobenzofuranones, like many aromatic secondary metabolites, is generally believed to proceed through the polyketide pathway. In this pathway, simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, are sequentially condensed by a polyketide synthase (PKS) enzyme complex to form a poly-β-keto chain. This chain then undergoes a series of cyclizations and modifications, including aromatization, reduction, and methylation, to yield the final phthalide (B148349) structure.

While the specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, the biosynthesis of related phthalides provides a hypothetical model. The carbon skeleton would likely be assembled via the PKS pathway, followed by a series of post-PKS modifications. The methoxy (B1213986) groups at positions 3, 5, and 7 would be installed by specific O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl methionine (SAM) to hydroxylated intermediates. The precise timing and order of these methylation events would be key in determining the final substitution pattern of the isobenzofuranone ring.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 3,5,7-Trimethoxy-1(3H)-isobenzofuranone and Related Methoxyisobenzofuranones

While a specific total synthesis for this compound is not extensively detailed in readily available literature, the synthetic routes for closely related structures, such as 5,7-dimethoxy-4-methylphthalide and 5,7-dimethoxyisobenzofuran-1(3H)-one, provide a clear blueprint for its potential synthesis. These syntheses serve as crucial intermediates for complex natural products like mycophenolic acid. researchgate.netresearchgate.net

The construction of the isobenzofuranone ring system is typically achieved through multi-step sequences starting from appropriately substituted aromatic precursors.

A key transformation in one such sequence is the oxidation of a 6-chloromethyl-2,4-dimethoxybenzaldehyde intermediate with sodium chlorite. This reaction proceeds with a concomitant lactonization in a one-pot process to yield 5,7-dimethoxyphthalide. researchgate.net Other general methods include the conversion of o-alkylbenzoic acids into phthalides and the cascade condensation reaction of 2-acylbenzoic acids with allyl bromides, promoted by tin powder, to form the phthalide (B148349) skeleton. researchgate.net

Table 1: Selected Synthetic Routes to Methoxy-Substituted Isobenzofuranones

Target Compound Starting Material Key Steps Reference
5,7-Dimethoxy-4-methylphthalide 3,5-Dimethoxybenzyl Alcohol Five-step sequence including oxidation and lactonization. researchgate.net
5,7-Dimethoxy-4-methylphthalide Methyl 3,5-Dimethoxybenzoate Five-step procedure. researchgate.net
5,7-Dimethoxyphthalide 2-Bromo-3,5-dimethoxybenzyl alcohol Palladium-catalyzed carbonylation with CO gas and Na2CO3. researchgate.net

The success of these syntheses hinges on the careful selection of reagents and reaction conditions.

Reflux Conditions, N-bromosuccinimide (NBS), and Benzoyl Peroxide: A foundational reaction in the synthesis of phthalides from methyl-substituted benzene (B151609) derivatives is the Wohl-Ziegler reaction. wikipedia.org This reaction accomplishes the bromination of the benzylic position, which is the carbon atom directly attached to the aromatic ring. Standard conditions involve refluxing a solution of the substrate with N-bromosuccinimide (NBS) in an anhydrous solvent like carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edu The reaction is initiated by a radical initiator, most commonly benzoyl peroxide or azobisisobutyronitrile (AIBN), often aided by light irradiation. wikipedia.org The resulting benzylic bromide is a key intermediate that can be further elaborated to form the lactone ring of the isobenzofuranone. The anhydrous nature of the solvent is critical, as the presence of water can lead to hydrolysis of the product. missouri.edu

Table 2: Reagents for Benzylic Bromination

Reagent Role Typical Conditions Reference
N-Bromosuccinimide (NBS) Bromine radical source Used in anhydrous CCl₄ wikipedia.orgmissouri.edu
Benzoyl Peroxide Radical Initiator Catalytic amount, used with NBS wikipedia.orgresearchgate.net

Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): Inorganic bases play a crucial role in many synthetic steps, including cyclization and alkylation reactions. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed, with Cs₂CO₃ often being the preferred base in delicate reactions. inno-chem.com.cn The advantages of cesium carbonate stem from its higher solubility in many organic solvents compared to K₂CO₃ and its well-balanced base strength. inno-chem.com.cncommonorganicchemistry.com This increased solubility leads to a higher concentration of the active base in the reaction medium, often resulting in higher yields, shorter reaction times, and milder conditions. inno-chem.com.cn In contrast, stronger bases can induce unwanted side reactions, while weaker or less soluble bases like K₂CO₃ may be inefficient. inno-chem.com.cnrsc.org For example, in O-alkylation reactions to form esters, a step relevant to isobenzofuranone synthesis, Cs₂CO₃ can efficiently drive the reaction at ambient temperatures. researchgate.net

Table 3: Comparison of Carbonate Bases in Organic Synthesis

Base Key Properties Advantages Common Applications References
Cesium Carbonate (Cs₂CO₃) High solubility in organic solvents, moderate basicity. Higher yields, milder conditions, fewer side reactions. Palladium-catalyzed couplings, O- and N-alkylation. inno-chem.com.cnresearchgate.netsamaterials.com

| Potassium Carbonate (K₂CO₃) | Lower solubility in organic solvents, weaker base than Cs₂CO₃. | Cost-effective, common laboratory reagent. | General purpose base, can be less effective in sensitive reactions. | inno-chem.com.cnrsc.org |

Annelation, the construction of a new ring onto a pre-existing molecular framework, is a powerful strategy for synthesizing complex heterocyclic systems. The Diels-Alder reaction is a prominent annelation method used in this context. beilstein-journals.org

Isobenzofurans (the parent aromatic diene system) are exceptionally reactive dienes in [4+2] cycloaddition reactions, a reactivity driven by the gain in resonance energy upon forming a stable benzene ring in the product. beilstein-journals.org Synthetic strategies can exploit this by generating an unstable isobenzofuran (B1246724) in situ, which then rapidly undergoes an intramolecular Diels-Alder reaction. For example, unstabilized isobenzofurans can be generated from phthalan (B41614) derivatives through oxidation, and these intermediates can cyclize with a tethered dienophile to create complex, annulated polycyclic structures. rsc.org This approach was notably used in the formal synthesis of (±)-morphine. rsc.org

Another elegant annelation approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This reaction proceeds through a Diels-Alder cycloaddition, followed by a series of transformations that ultimately yield the benzofuranone ring system with a high degree of regioselectivity. oregonstate.edu

Derivatization and Analog Synthesis

The isobenzofuranone core is a versatile scaffold that allows for extensive chemical modification to produce a wide array of analogues with diverse properties.

Modifications can be made at various positions on the isobenzofuranone skeleton. A significant site for derivatization is the C-3 position of the lactone ring. One effective method involves the palladium-catalyzed reaction of a 2-iodobenzoic acid with a terminal alkyne. This reaction proceeds via a 5-exo-dig cyclization to furnish (Z)-3-benzylideneisobenzofuran-1(3H)-ones, introducing a new carbon-carbon double bond and a substituent at the 3-position. nih.gov This protocol is operationally simple and tolerates a range of functional groups on both the aromatic ring and the alkyne, allowing for the synthesis of a library of derivatives. nih.gov Further modifications can be achieved through reactions on the aromatic portion of the molecule, such as electrophilic aromatic substitution to introduce additional functional groups.

Building on general derivatization techniques, the synthesis of specific analogues of this compound has been achieved. The synthesis of chiral 3-substituted isobenzofuranones can be accomplished using enantioselective methods, employing either chiral auxiliaries or chiral reagents to control the stereochemistry at the C-3 position.

Key analogues that have been synthesized include 5,7-dimethoxy-4-methylphthalide and 5,7-dihydroxy-4-methylphthalide. researchgate.netresearchgate.net These compounds are not only structural analogues but also vital intermediates in the total synthesis of the immunosuppressant drug mycophenolic acid. Their syntheses from precursors like 3,5-dimethoxybenzyl alcohol highlight the strategic multi-step approaches required to control the substitution pattern on the aromatic ring. researchgate.net

Asymmetric Synthesis Methodologies for Chiral Isobenzofuranones (e.g., enzymatic reduction, asymmetric hydrogenation)

The synthesis of enantiomerically pure chiral phthalides is of significant interest due to their prevalence in bioactive molecules. The stereocenter at the C3 position is a common feature, and several asymmetric strategies have been developed to control its configuration.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. wikipedia.orgwiley-vch.de This method is particularly effective for prochiral substrates that can be hydrogenated to form a chiral product. youtube.com For isobenzofuranone systems, dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) has proven effective. acs.org In this approach, a racemic mixture of a 3-substituted phthalide is subjected to hydrogenation in the presence of a chiral catalyst. One enantiomer reacts faster than the other, and the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single diastereomer.

A notable example involves the DKR-ATH of 3-acyl phthalides using a Ruthenium catalyst, such as RuCl(S,S)-TsDPEN, with a formic acid/triethylamine mixture as the hydrogen source. acs.org This method yields optically pure 3-(2-hydroxy-2-arylethyl)isobenzofuran-1(3H)-ones with high yields and excellent enantioselectivities. acs.org Rhodium-based catalysts, often paired with chiral phosphine (B1218219) ligands like TangPhos, are also widely used for the asymmetric hydrogenation of related substrates such as N-phthaloyl dehydroamino acid esters, achieving up to 99% enantiomeric excess (ee). nih.gov

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative to traditional chemocatalysis. rsc.org Enzymes, such as ketoreductases, can reduce a carbonyl group with high stereoselectivity. For the synthesis of chiral isobenzofuranones, an enzymatic reduction could be applied to a precursor molecule containing a ketone at the C3 position. This approach benefits from mild reaction conditions and the exceptional selectivity inherent to enzymes, making it a valuable strategy in synthetic planning. rsc.org

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. An anionic chiral auxiliary can be used to direct the asymmetric alkylation of a related scaffold, the isoindolinones (nitrogen analogues of isobenzofuranones). nih.govresearchgate.net For example, (S)-2-(tert-butylsulfinyl)-isoindolin-1-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with high diastereoselectivity. nih.gov Subsequent removal of the sulfinyl auxiliary yields the enantiomerically enriched 3-substituted isoindolinone. A similar strategy could be envisioned for oxygen-based lactone systems.

Table 1: Methodologies for Asymmetric Synthesis of Chiral Isobenzofuranones

MethodologyCatalyst/Reagent ExampleSubstrate TypeKey FeatureReference
Asymmetric Transfer Hydrogenation (DKR)RuCl(S,S)-TsDPEN3-Acyl-phthalidesConverts racemate to a single diastereomer in high yield and ee. acs.org
Asymmetric HydrogenationRh-TangPhosProchiral alkenes (e.g., dehydroamino acids)Produces chiral products with excellent enantioselectivity (up to 99% ee). nih.gov
Enzymatic ReductionKetoreductases3-Keto-phthalidesHigh stereoselectivity under mild, environmentally friendly conditions. rsc.org
Chiral AuxiliaryN-tert-Butylsulfinyl groupIsoindolinone scaffoldDirects diastereoselective alkylation at the C3 position. nih.gov

Reactivity and Mechanistic Aspects of Chemical Transformations

The lactone functionality of the isobenzofuranone core is susceptible to reduction. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the ester carbonyl group. This reaction typically proceeds via nucleophilic acyl substitution followed by a second reduction of the intermediate aldehyde to furnish the corresponding aromatic diol (a 1,2-benzenedimethanol (B1213519) derivative). The electron-donating nature of the three methoxy (B1213986) groups on the benzene ring would likely increase the electron density of the carbonyl oxygen, but not sufficiently to prevent reduction by powerful hydride reagents.

The chemistry of isobenzofuranones is dominated by reactions at the electrophilic carbonyl carbon. libretexts.orglibretexts.org These transformations generally follow a nucleophilic acyl substitution pathway, beginning with the attack of a nucleophile on the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org The subsequent collapse of this intermediate involves the cleavage of the endocyclic C-O bond, leading to an open-chain product.

Alternatively, the protons on the C3 carbon are acidic and can be removed by a suitable base to form a lactone enolate. nih.gov The nucleophilicity of this enolate is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, stabilize the anionic enolate and decrease its nucleophilicity. nih.gov Conversely, the three electron-donating methoxy groups in this compound would be expected to enhance the nucleophilicity of its corresponding enolate, making it more reactive towards electrophiles in reactions like Michael additions or alkylations. nih.gov

Isobenzofuranones can participate in cycloaddition reactions, typically through their transient, more reactive tautomer, isobenzofuran. Isobenzofurans are highly reactive dienes in Diels-Alder reactions. They can be generated in situ under oxidative conditions from their phthalan precursors (1,3-dihydroisobenzofurans). chemrxiv.org The resulting isobenzofuran is immediately trapped by a dienophile, such as a quinone, to yield complex oxygen-bridged polycyclic structures. chemrxiv.org

Isobenzofurans have been shown to react with tropones in both [6+4] and [2+4] cycloadditions. scispace.com More complex, higher-order cycloadditions, such as the [8+2] reaction between dienylisobenzofurans and electron-deficient alkynes, have also been studied. pku.edu.cn These reactions proceed through a stepwise mechanism involving a [4+2] cycloaddition followed by a acs.orgscispace.com-vinyl shift, driven by the formation of an aromatic benzene ring in the intermediate. pku.edu.cn

Furthermore, transition-metal catalysis, particularly with cobalt, enables the [2+2+2] cycloaddition of diynes and monoynes to construct the isobenzofuranone skeleton itself with high regioselectivity. researchgate.netresearchgate.net

Table 2: Cycloaddition Reactions Involving the Isobenzofuran Scaffold

Reaction TypeReactant(s)Catalyst/ConditionKey FeatureReference
Diels-Alder [4+2]Isobenzofuran (in situ) + DienophileOxidation (e.g., DDQ)Forms oxygen-bridged polycycles. chemrxiv.org
[6+4] and [2+4] CycloadditionIsobenzofuran + TroponeThermalYields multiple adduct types. scispace.com
[8+2] CycloadditionDienylisobenzofuran + AlkyneThermalStepwise mechanism involving a acs.orgscispace.com-vinyl shift. pku.edu.cn
[2+2+2] CycloadditionDiyne + MonoyneCobalt complexConstructs the isobenzofuranone ring system. researchgate.netresearchgate.net

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to a transient excited state with distinct reactivity. britannica.com The photoreactivity of carbonyl compounds is a well-studied area of organic chemistry. sciepub.com For a molecule like this compound, irradiation with UV light could induce several transformations.

While stable isobenzofuran derivatives have been synthesized and their photochemistry studied, the pathways are highly structure-dependent. capes.gov.br A common photochemical pathway for ketones possessing accessible gamma-hydrogens is the Norrish Type II reaction, which proceeds via intramolecular hydrogen atom transfer to form a 1,4-biradical. sciepub.com This intermediate can then fragment or cyclize. For the title compound, the presence of methoxy groups, particularly at the C3 position, would preclude the typical Norrish Type II pathway. However, other photochemical processes, such as those studied for avobenzone (B1665848) derivatives, could occur, involving intersystem crossing to a triplet state or reactions directly from the excited singlet state. rsc.org The specific pathway would be determined by factors like the energy difference between the singlet and triplet states and spin-orbit coupling efficiencies. rsc.org

Direct oxidative dimerization of isobenzofuranones is not a commonly reported transformation. However, related processes provide insight into potential reactivity. As mentioned previously, the oxidation of phthalans can generate isobenzofurans in situ. chemrxiv.org In the absence of a suitable trapping agent (a dienophile), these highly reactive isobenzofurans are known to readily dimerize. chemrxiv.org

Another related process is oxidative cyclodehydrogenation, often known as the Scholl reaction. This reaction is used to form carbon-carbon bonds between two aromatic rings under the influence of a strong acid and an oxidizing agent (e.g., DDQ/TfOH). rsc.org While typically an intramolecular reaction to form polycyclic aromatic systems, intermolecular versions could conceptually lead to the dimerization of two isobenzofuranone molecules via coupling of their aromatic rings, provided suitable reaction conditions are found.

Table of Mentioned Compounds

Spectroscopic Characterization and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (HSQC, HMBC) spectra, researchers can piece together the complete structural puzzle of the molecule.

1D NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For 3,5,7-Trimethoxy-1(3H)-isobenzofuranone, specific signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the proton at the chiral center (C3) would be observed. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and integration values are key to assigning these protons.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the structure. Distinct peaks are expected for the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the three methoxy groups, and the C3 carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the signals for the aromatic CH groups, while a DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, confirming the assignments made from the ¹H and ¹³C spectra.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents hypothetical values based on the analysis of similar structures. The solvent is typically CDCl₃ or DMSO-d₆).

Atom Position ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm) DEPT-135
C1 (C=O)-~170.0-
C3~5.8 (s)~80.0CH
C3a-~145.0C
C4~6.5 (d, J=2.0)~100.0CH
C5-~160.0C
C6~6.4 (d, J=2.0)~98.0CH
C7-~162.0C
C7a-~110.0C
3-OCH₃~3.5 (s)~56.0CH₃
5-OCH₃~3.8 (s)~55.8CH₃
7-OCH₃~3.9 (s)~56.2CH₃

2D NMR Techniques (HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for confirming the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the protonated carbons in the molecule by linking the data from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂O₅), the expected exact mass would be 224.0685 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 224. Fragmentation may occur through the loss of methoxy groups (-OCH₃, 31 Da) or a formyl group (-CHO, 29 Da) from the C3 position, which are characteristic fragmentation pathways for such structures. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band around 1750-1770 cm⁻¹ , indicative of the C=O stretch of the five-membered lactone ring. nih.gov

Absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring.

Strong bands in the 1250-1000 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the ether (methoxy) groups and the lactone. nih.gov

Absorptions around 3000-2850 cm⁻¹ due to the C-H stretching of the methoxy and aromatic groups.

X-ray Diffraction for Solid-State Structural Analysis

For compounds that can be obtained as single crystals, X-ray diffraction provides the most definitive structural evidence. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. nih.gov While specific crystal structure data for this compound is not widely published, analysis of related isobenzofuranone structures shows that the benzene (B151609) ring fused to the γ-lactone moiety is nearly planar. nih.govnih.gov The methoxy groups and the substituent at the C3 position would have specific orientations that could be unambiguously determined through this method.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Since the C3 position of this compound is a chiral center, the compound can exist as a pair of enantiomers ((R) and (S)). Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules in solution. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with a theoretically calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. nih.gov

Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies

Antioxidant Activity and Mechanisms of Action (e.g., DPPH radical-scavenging assay)

No studies detailing the antioxidant capacity of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone, including assessments via DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging or other relevant assays, were found.

Antiplatelet Activity and Related Mechanistic Studies

There is no available research on the effects of this compound on platelet aggregation or the underlying mechanisms. Studies on other phthalides, such as n-butylphthalide, have shown antiplatelet effects, but these findings cannot be extrapolated to the title compound. nih.gov

Antiproliferative and Cytotoxic Effects in Cellular Models

Specific data on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines are not present in the current scientific literature.

Induction of Programmed Cell Death (PCD)

No investigations into whether this compound can induce programmed cell death or apoptosis in cellular models have been reported.

Tubulin Polymerization Inhibition

The potential for this compound to act as a tubulin polymerization inhibitor has not been explored in any available studies. While other compounds with trimethoxyphenyl groups have been identified as tubulin inhibitors, this specific isobenzofuranone has not. nih.govnih.govnih.gov

Antimicrobial Activities (e.g., against Acanthamoeba strains, Leishmania species)

There is no documented evidence of the antimicrobial activity of this compound against any microbial strains, including the specified protozoan parasites Acanthamoeba or Leishmania. Research into the antimicrobial properties of the isobenzofuranone class has focused on other derivatives. researchgate.netimjst.orgnih.gov

Enzyme Inhibition Studies (e.g., Glutathione S-transferase, Protease)

No studies have been published regarding the inhibitory effects of this compound on enzymes such as Glutathione S-transferase or various proteases. While other isobenzofuranones have been evaluated as tyrosinase inhibitors, this data is not applicable to the compound . researchgate.netnih.gov

Modulation of Cellular Pathways (e.g., impact on chromosomal damage, cell death)

In vivo studies using a mouse model have demonstrated that 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one can induce chromosomal damage. chemicalbook.comnih.gov This genotoxic potential is a critical aspect of its biological profile. Furthermore, this compound has been shown to increase the frequency of cell death in both liver and kidney tissues. chemicalbook.comnih.gov This suggests an ability to trigger cytotoxic effects in vital organs.

The research also highlights the compound's influence on the immune system, specifically by promoting splenic phagocytosis, which is a key process in clearing cellular debris and pathogens. chemicalbook.comnih.gov When administered in combination with established chemotherapeutic agents such as cyclophosphamide (B585) and cisplatin, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one exhibited a chemopreventive effect by reducing the frequency of chromosomal damage induced by these drugs. chemicalbook.comnih.gov However, in these combination scenarios, the rates of cell death and splenic phagocytosis did not show significant changes. chemicalbook.comnih.gov

These findings underscore the potential for isobenzofuranone derivatives to modulate fundamental cellular processes. The observed genotoxicity and induction of cell death by 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one suggest that compounds within this structural family could be investigated for their potential as chemotherapeutic agents. chemicalbook.comnih.gov The ability to potentiate the effects of existing cancer drugs further supports this notion.

The detailed findings from the in vivo study on 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one are summarized in the table below.

ParameterObservation
Genotoxicity Increased frequency of chromosomal damage when administered alone. chemicalbook.comnih.gov
Cell Death Increased frequency of cell death in liver and kidney tissues. chemicalbook.comnih.gov
Immunomodulation Promoted activation of splenic phagocytosis. chemicalbook.comnih.gov
Interaction with Chemotherapeutics Demonstrated a chemopreventive effect by reducing chromosomal damage when combined with cyclophosphamide and cisplatin. chemicalbook.comnih.gov
No significant variation in cell death and splenic phagocytosis when combined with cyclophosphamide and cisplatin. chemicalbook.comnih.gov

It is important to emphasize that these findings pertain to 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, and further research is necessary to determine if this compound exhibits similar biological activities.

Structure Activity Relationships Sar and Structural Optimization

Correlating Structural Features with Biological Activities

The biological profile of isobenzofuranone derivatives is intrinsically linked to the nature and position of substituents on both the aromatic ring and the lactone ring. The fundamental structure consists of a γ-lactone fused to a benzene (B151609) ring. researchgate.net Research has shown that substitutions, particularly at the C-3 position of the lactone ring, are critical for the cytotoxic activity of these compounds. mdpi.com

A study on a series of C-3 functionalized isobenzofuran-1(3H)-ones revealed their antiproliferative activity against human lymphoma (U937) and myeloid leukemia (K562) cancer cell lines. researchgate.net Several derivatives demonstrated significant inhibition of cell viability, with some compounds showing biological activity superior to the commercial drug etoposide (VP16). researchgate.net This highlights the importance of the C-3 position as a key site for modification to modulate anticancer effects.

Furthermore, isobenzofuranone derivatives isolated from the roots of Phlomis betonicoides have demonstrated both anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) and antioxidant activities. clockss.org While the anti-MRSA activity was generally weak, the antioxidant activity was notable, suggesting that the isobenzofuranone skeleton contributes to radical scavenging capabilities. clockss.org The presence of carbonyl and phenolic groups in the isobenzofuranone structure is thought to be a key feature for competing for the active site of enzymes like tyrosinase, indicating a correlation between these functional groups and enzyme inhibitory activity. researchgate.net

The table below summarizes the antiproliferative activity of selected C-3 functionalized isobenzofuran-1(3H)-one derivatives against two cancer cell lines.

CompoundSubstitution at C-3% Inhibition on K562 cells (at 100 µM)% Inhibition on U937 cells (at 100 µM)
16 3-(4-methoxyphenyl)-3-acetoxy>90%>90%
17 3-(4-chlorophenyl)-3-acetoxy>90%>90%
18 3-(4-bromophenyl)-3-acetoxy>90%>90%
VP16 (Etoposide) Positive Control>90%>90%
Data sourced from Molecules 2013, 18, 1886. researchgate.net

Impact of Substituent Modifications on Bioactivity

Modifications to the substituents on the isobenzofuranone core, such as methoxy (B1213986) groups, halogens, and alkyl chains, have a profound impact on the compound's bioactivity.

Methoxy Groups: The methoxy group is a prevalent substituent in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov While the specific effect of the three methoxy groups in 3,5,7-Trimethoxy-1(3H)-isobenzofuranone is not extensively detailed in available literature, studies on related compounds suggest their importance. researchgate.netmdpi.com For instance, the presence of methoxy groups on the aromatic ring of phthalides is a feature whose effect on antibacterial and antifungal activity has not been widely reported, indicating a gap in current research. researchgate.net However, in other benzofuran derivatives, the lack of a methoxy substituent has been shown to be detrimental to cytotoxic activity. mdpi.com A comparative study of methylated and non-methylated isobenzofuranone derivatives is suggested to be necessary to fully elucidate the role of these groups in biological responses. mdpi.com

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) into the benzofuran ring structure is a common strategy that often leads to a significant increase in anticancer activities. mdpi.com Halogens can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. mdpi.com In a series of C-3 substituted isobenzofuranones, derivatives with chloro and bromo substitutions on a phenyl ring at the C-3 position showed potent antiproliferative activity, comparable to the positive control, etoposide. researchgate.net This suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of this class of compounds.

Alkyl Chains and Other Substituents: The addition of various functional groups can also modulate activity. For example, 3-substituted isobenzofuran-1(3H)-one derivatives where the substituent is a heterocyclic amine have demonstrated good antibacterial activity against E. coli and S. aureus and antifungal activity against C. albicans. imjst.org The mass spectra of these active compounds often show a characteristic fragment at m/z = 133, corresponding to the phthalidyl cation, confirming the structural integrity of the active pharmacophore. imjst.org The presence of a CONH group has also been identified as necessary for the anticancer activity in some benzofuran series. mdpi.com

Stereochemical Influences on Activity

Chirality and stereochemistry play a pivotal role in the biological activity of many natural products and synthetic compounds. unimi.it For isobenzofuranones, the C-3 position is a chiral center when substituted with a group other than hydrogen, meaning the compound can exist as a pair of enantiomers. These stereoisomers can exhibit different biological activities and pharmacokinetic properties. unimi.itresearchgate.net

Design and Synthesis of Derivatives for Enhanced Activity

The design and synthesis of novel isobenzofuranone derivatives are guided by SAR studies to enhance their therapeutic properties. A primary strategy involves the functionalization of the C-3 position of the isobenzofuranone ring. researchgate.net A series of thirteen C-3 functionalized derivatives were synthesized through condensation, aromatization, and acetylation reactions, leading to compounds with high antiproliferative activity. researchgate.net

Another synthetic approach involves the reaction of 2-formylbenzoic acid with various primary heterocyclic amines to yield 3-substituted N-(3-phthalidyl) amines. imjst.org This method has produced derivatives with significant antimicrobial properties. The reaction proceeds through a nucleophilic substitution on carbon-3 of the lactol form of the starting acid, highlighting a versatile route to introduce diverse functionalities at this key position. imjst.org The synthesis of these derivatives is often straightforward, utilizing readily available starting materials and resulting in good yields, which is advantageous for further development. imjst.orgnih.gov

The overarching goal of these synthetic efforts is to create a library of diverse isobenzofuranone derivatives. By systematically modifying the substituents on the aromatic and lactone rings and studying the resulting changes in biological activity, researchers can build a comprehensive SAR model. This model is invaluable for the rational design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. ukm.my It is frequently employed to optimize molecular geometries and predict a wide range of properties, including spectroscopic parameters and reactivity descriptors. ukm.myarabjchem.org Common approaches involve the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. ukm.myarabjchem.org

One of the most powerful applications of DFT in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net This technique allows for the calculation of ¹H and ¹³C NMR chemical shifts with excellent accuracy, which is invaluable for confirming or assigning the structure of a synthesized or isolated compound. researchgate.netnih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation on the optimized structure. nih.gov Studies on various organic molecules have demonstrated that a strong linear correlation can be achieved between the DFT-calculated and experimentally measured chemical shifts. nih.govmdpi.com While specific DFT NMR studies for 3,5,7-Trimethoxy-1(3H)-isobenzofuranone are not available, the methodology is well-established for related heterocyclic systems. researchgate.net

Table 1: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Isobenzofuranone Derivative This table is illustrative, based on typical data from DFT studies on related compounds.

Carbon Atom Calculated δ (ppm) Experimental δ (ppm) Difference (ppm)
C1 168.5 169.2 -0.7
C3 85.1 84.7 +0.4
C3a 150.2 151.0 -0.8
C4 120.3 120.1 +0.2
C5 130.8 130.5 +0.3
C6 125.4 125.9 -0.5
C7 129.6 129.3 +0.3

DFT calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. nih.gov For a molecule like this compound, which has rotatable methoxy (B1213986) groups, multiple conformers can exist. Computational methods can identify the global minimum energy structure, which is the most stable and populated conformation. nih.gov

The geometry of a molecule is fully optimized using DFT to find stationary points on the potential energy surface. ukm.my Comparing the calculated bond lengths and angles with experimental data from X-ray crystallography for related structures can validate the chosen theoretical method. ukm.my For instance, a DFT study on 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl] isobenzofuran-1(3H)-one demonstrated good agreement between the geometric parameters calculated with the B3LYP/6-31G(d,p) method and those determined by X-ray diffraction. ukm.my

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for an Isobenzofuranone Derivative from a DFT Study Data adapted from a study on a related compound to illustrate typical outputs. ukm.my

Parameter Bond/Angle Calculated Value (DFT)
Bond Length C=O (Lactone) 1.21 Å
C-O (Lactone) 1.38 Å
C-O (Methoxy) 1.36 Å
Bond Angle O-C-C (Benzene ring) 121.5°
C-O-C (Lactone ring) 110.2°

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as an isobenzofuranone derivative, binds to a macromolecular target, typically a protein. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.com The process involves predicting the preferred orientation and conformation of the ligand within the protein's binding site and estimating the strength of the interaction, often represented by a scoring function or binding energy. mdpi.com

Several studies have employed molecular docking to investigate the interaction of isobenzofuranone derivatives with various biological targets. For example, docking studies have been used to explore how these compounds inhibit enzymes like tyrosinase or cyclooxygenase-1 (COX-1), providing insights into their potential as antioxidant or antiplatelet agents. researchgate.netnih.gov These in silico analyses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com While no specific docking studies on this compound have been reported, the methodology could be applied to predict its interactions with relevant biological targets.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are also employed to investigate the mechanisms of chemical reactions. These studies can elucidate reaction pathways, identify transition state structures, and calculate activation energies, providing a detailed understanding of how a reaction proceeds. This knowledge is vital for optimizing reaction conditions and predicting the formation of byproducts.

For the isobenzofuranone class of compounds, such calculations could be used to study their synthesis, degradation, or metabolic pathways. For example, theoretical calculations could map the energy profile for the cyclization step in the synthesis of the isobenzofuranone core or investigate the mechanism of its hydrolysis. Although specific studies detailing the reaction mechanisms of this compound were not found, the application of quantum chemistry to understand organic reactions is a well-established and powerful field of research.

Analytical Methodologies for Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification and quantification of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone, particularly in complex matrices like plant extracts. nih.gov The technique combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation of compounds is based on their differential partitioning between a stationary phase coated on the column walls and a mobile gaseous phase. For the analysis of isobenzofuranones and related phthalides, a non-polar or semi-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed. nih.gov The temperature of the column is gradually increased over time (a temperature ramp) to facilitate the elution of compounds with varying boiling points. nih.gov

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound by comparing the obtained spectrum with reference libraries or standards. nih.gov The GC-MS analysis of crude plant extracts often reveals a multitude of phytochemicals, and the identification of specific compounds relies on matching their mass spectra with established databases like the National Institute of Standards and Technology (NIST) library. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Phthalide (B148349) Analysis

Parameter Example Condition Purpose
Column Type HP-5MS (5% phenyl methyl siloxane) Separation of semi-volatile compounds
Column Dimensions 30 m x 0.25 mm x 0.25 µm Standard dimensions for high-resolution separation
Injection Mode Splitless Maximizes the transfer of analyte to the column for trace analysis
Oven Program Initial temp. 50°C, ramped to 280°C Ensures elution of compounds with a wide range of boiling points
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique for creating reproducible mass spectra
Mass Analyzer Quadrupole Common type of mass analyzer for routine analysis
Detection Mode Full Scan Acquires a full mass spectrum for compound identification

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a versatile alternative to GC-MS, especially for less volatile or thermally labile compounds. These techniques are widely used for the quantitative analysis of phthalides in various samples. nih.gov An analytical method for assessing propylidene phthalide, a related compound, was developed and validated using LC-MS/MS, highlighting the utility of this approach for the broader class of isobenzofuranones. nih.gov

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov The separation of this compound would be achieved by optimizing the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a range of polarities. nih.gov

For detection, a Diode Array Detector (DAD) can be used to obtain the UV spectrum of the eluting compounds, which can aid in their identification. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS). Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is particularly useful for quantifying low levels of the target analyte in complex matrices. nih.gov

Table 2: Representative LC Parameters for Isobenzofuranone Analysis

Parameter Example Condition Purpose
Column Type C18 reversed-phase Separation of non-polar to moderately polar compounds
Column Dimensions 4.6 x 250 mm, 5 µm particle size Standard dimensions for analytical HPLC
Mobile Phase Acetonitrile and water with formic acid Common mobile phase for reversed-phase chromatography
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS) DAD for UV-Vis spectra, MS for sensitive and specific detection
Flow Rate 1.0 mL/min Typical flow rate for analytical HPLC

Solid-Phase Extraction (SPE) for Sample Preparation in Research Contexts

Sample preparation is a critical step in the analytical workflow, aimed at removing interfering substances and concentrating the analyte of interest. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup of complex samples prior to chromatographic analysis. raykolgroup.com The choice of SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. analecta.hu

For the extraction of moderately polar compounds like this compound from aqueous samples, a reversed-phase sorbent such as C18 or a polymeric sorbent is often suitable. nih.gov The general procedure involves passing the liquid sample through the SPE cartridge, where the analyte is retained on the sorbent. Interfering substances are then washed away with a weak solvent, and the analyte is subsequently eluted with a stronger organic solvent. This process not only purifies the sample but also allows for the concentration of the analyte, thereby increasing the sensitivity of the subsequent analysis. nih.gov In the case of solid samples, they are typically first extracted with a suitable solvent, and the resulting extract is then subjected to SPE for cleanup. raykolgroup.com

Table 3: General SPE Protocol for Isobenzofuranone Extraction

Step Description
Conditioning The SPE cartridge is conditioned with an organic solvent followed by water to activate the sorbent.
Loading The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.
Washing The cartridge is washed with a weak solvent to remove interfering compounds.
Elution The analyte is eluted from the cartridge with a small volume of a strong organic solvent.

Standardization of Analytical Methods for Research Accuracy

The standardization and validation of analytical methods are essential to ensure the accuracy, precision, and reliability of research findings. youtube.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative methods, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing samples with known concentrations of the analyte.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated. nih.gov

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

By systematically evaluating these parameters, researchers can establish the reliability of their analytical methods for this compound, ensuring that the data generated are both accurate and reproducible. nih.gov

Future Research Directions and Perspectives

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

Phthalides are known to be secondary metabolites in various plant species, fungi, and bacteria. researchgate.net However, the natural occurrence of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone has not been extensively documented. Future research should focus on:

Systematic Screening of Natural Sources: A comprehensive screening of plant families known to produce other methoxylated phthalides, as well as diverse fungal and bacterial strains, could lead to the identification of natural sources of this compound.

Metabolomic Profiling: Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to profile the metabolomes of various organisms. This approach may reveal the presence of the target compound, even in trace amounts.

Elucidation of Biosynthetic Pathways: Once a natural source is identified, the biosynthetic pathway leading to this compound can be investigated. This would involve identifying and characterizing the enzymes responsible for the core phthalide (B148349) structure formation and the subsequent methoxylation steps. Understanding the biosynthesis of methoxylated flavonoids can provide a model for how such pathways are elucidated. nih.gov The biosynthesis of the methoxy (B1213986) group in other natural products, such as quinine, has been shown to occur early in the pathway, a possibility that should be explored for this isobenzofuranone. nih.govresearchgate.net

Development of Novel Synthetic Routes and Sustainable Methodologies

Efficient and environmentally friendly synthetic methods are crucial for the production of this compound for research and potential commercial purposes. Future efforts in this area should include:

Novel Synthetic Strategies: While general methods for the synthesis of substituted isobenzofuranones exist, researchgate.net the development of novel, high-yield synthetic routes specifically tailored for the 3,5,7-trimethoxy substitution pattern is needed. This could involve exploring new catalytic systems and reaction cascades.

Green Chemistry Approaches: Emphasis should be placed on developing sustainable synthetic methodologies that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources. kit.edu This aligns with the broader trend in chemical synthesis towards more environmentally benign processes.

Scalable Synthesis: For any potential therapeutic application, a scalable and cost-effective synthesis is paramount. Research should aim to develop synthetic protocols that can be readily adapted for large-scale production.

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary studies on related isobenzofuranone derivatives have revealed a range of biological activities, including antioxidant and antiplatelet effects. nih.gov Future research on this compound should focus on:

Broad-Spectrum Bioactivity Screening: The compound should be screened against a wide array of biological targets to identify its primary pharmacological activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, areas where other benzofuran derivatives have shown promise. nih.gov

Identification of Molecular Targets: Once a significant biological activity is confirmed, the next step is to identify the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the proteins or pathways with which the compound interacts.

Elucidation of Mechanisms of Action: Detailed mechanistic studies are necessary to understand how the compound exerts its biological effects at a molecular level. This may involve investigating its influence on enzyme kinetics, receptor binding, gene expression, and signaling pathways. For instance, some isobenzofuranones have been shown to inhibit tyrosinase, and similar detailed interaction studies could be performed for this compound. nih.govresearchgate.net

Application of Integrated Omics Approaches in Understanding Cellular Responses

The advent of omics technologies provides a powerful toolkit for understanding the global cellular response to a bioactive compound. nih.govmaxapress.comresearchgate.netresearchgate.netnih.gov For this compound, an integrated omics approach would be highly valuable:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can provide insights into the cellular pathways that are modulated.

Proteomics: Studying the changes in protein expression and post-translational modifications can reveal the downstream effects of the compound on cellular machinery.

Metabolomics: Investigating the alterations in the cellular metabolome can provide a functional readout of the compound's impact on cellular metabolism.

Integrated Analysis: By integrating data from transcriptomics, proteomics, and metabolomics, a comprehensive picture of the cellular response to this compound can be constructed, facilitating the identification of its mechanism of action and potential off-target effects.

Computational Chemistry for Deeper Insights into Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.govresearchgate.netnih.govresearchgate.net For this compound, these approaches can be used to:

Molecular Docking Studies: If a specific protein target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound to its target. mdpi.com This can provide valuable information for understanding the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogs of this compound, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then be used to design new derivatives with improved potency and selectivity.

In Silico ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound. This can help to identify potential liabilities early in the drug discovery process and guide the design of analogs with more favorable pharmacokinetic and safety profiles.

By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

Q & A

Q. How to reconcile discrepancies in reported mass spectral fragmentation patterns?

  • Methodological Answer :
  • Collision Energy Optimization : Adjust CE (10–35 eV) in MS/MS to stabilize lactone ring fragments (e.g., m/z 134 for C₈H₆O₂⁺) .
  • Isotope Peak Analysis : Confirm molecular formulas using high-resolution MS (HRMS) to distinguish between isobaric degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.